molecular formula C8H8Cl3FN2 B13917822 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

Cat. No.: B13917822
M. Wt: 257.5 g/mol
InChI Key: DHVCNTQUNGBQSE-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. Naphthyridines are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinated and fluorinated pyridine derivatives, followed by cyclization and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C8H8Cl3FN2

Molecular Weight

257.5 g/mol

IUPAC Name

2,4-dichloro-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride

InChI

InChI=1S/C8H7Cl2FN2.ClH/c9-6-4-1-2-12-3-5(4)13-8(10)7(6)11;/h12H,1-3H2;1H

InChI Key

DHVCNTQUNGBQSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=C(C(=N2)Cl)F)Cl.Cl

Origin of Product

United States

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